molecular formula C10H16O B12688498 (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane CAS No. 21218-11-1

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane

Cat. No.: B12688498
CAS No.: 21218-11-1
M. Wt: 152.23 g/mol
InChI Key: AGHSZSJVJPSERC-PYHGXSLLSA-N
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Description

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane is a complex organic compound with a unique tricyclic structure. This compound is characterized by its three interconnected rings and the presence of an oxygen atom within one of the rings. The molecular formula for this compound is C8H12O, and it has a molecular weight of 108.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-pressure reactors and advanced catalysts can also enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane is unique due to its specific stereochemistry and the presence of an oxygen atom within the tricyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

21218-11-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,3R,5S,7S)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3/t6-,7+,8-,10+/m0/s1

InChI Key

AGHSZSJVJPSERC-PYHGXSLLSA-N

Isomeric SMILES

C[C@@]12C[C@@H]3[C@@H](C3(C)C)C[C@@H]1O2

Canonical SMILES

CC1(C2C1CC3(C(C2)O3)C)C

Origin of Product

United States

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